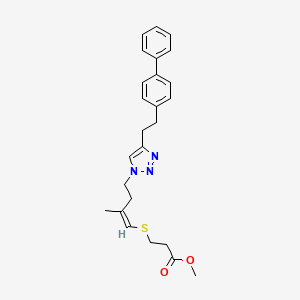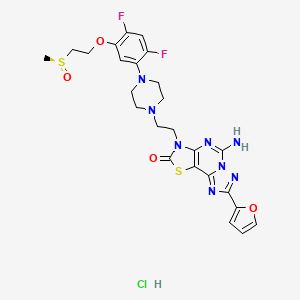
Inupadenant hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
依努帕地南盐酸盐是一种小分子拮抗剂,专门针对腺苷 A2A 受体 (A2AR)。该受体主要存在于免疫细胞上,在调节免疫反应中起着至关重要的作用。 依努帕地南盐酸盐正在被研究用于免疫肿瘤学,特别是在通过抑制肿瘤微环境中腺苷的免疫抑制效应来增强抗肿瘤活性方面 .
准备方法
依努帕地南盐酸盐的合成涉及多个步骤,包括关键中间体的形成及其随后的反应。合成路线通常从核心结构的制备开始,然后进行官能团修饰以引入特定取代基。反应条件通常涉及使用有机溶剂、催化剂和受控温度以确保高产率和纯度。 工业生产方法侧重于优化这些条件,以扩大合成规模,同时保持一致性和质量 .
化学反应分析
依努帕地南盐酸盐会发生各种化学反应,包括:
氧化: 此反应涉及添加氧或去除氢,通常使用过氧化氢或高锰酸钾等氧化剂。
还原: 此反应涉及添加氢或去除氧,通常使用硼氢化钠或氢化铝锂等还原剂。
取代: 此反应涉及用另一个官能团取代一个官能团,通常使用卤素或亲核试剂等试剂。
水解: 此反应涉及通过添加水来裂解化学键,通常在酸性或碱性条件下。
这些反应中常用的试剂和条件包括有机溶剂、酸、碱和催化剂。 这些反应形成的主要产物取决于所涉及的特定官能团和反应条件 .
科学研究应用
依努帕地南盐酸盐具有广泛的科学研究应用,包括:
化学: 它用作工具化合物来研究腺苷 A2A 受体及其在各种化学过程中的作用。
生物学: 它用于研究涉及腺苷 A2A 受体的生物途径,特别是在免疫细胞中。
医学: 它正在被探索作为免疫肿瘤学中潜在的治疗剂,正在进行的临床试验正在评估其与其他治疗方法(如帕姆单抗和化疗)联合使用的疗效。
作用机制
依努帕地南盐酸盐通过专门靶向并抑制免疫细胞上的腺苷 A2A 受体来发挥作用。这种抑制阻止了腺苷的免疫抑制效应,从而促进了免疫细胞(特别是 T 细胞)的活化和增殖。涉及的分子靶点和途径包括 ATP-腺苷途径,该途径已知调节病理状况下的免疫反应。 通过阻断 A2A 受体,依努帕地南盐酸盐增强了抗肿瘤免疫反应,使其成为癌症免疫治疗中有希望的候选药物 .
相似化合物的比较
依努帕地南盐酸盐与其他腺苷 A2A 受体拮抗剂进行比较,例如:
西佛拉地南: 另一种具有类似免疫肿瘤学应用的 A2A 受体拮抗剂。
PBF-509: 一种选择性 A2A 受体拮抗剂,正在研究其在癌症治疗中的潜力。
AZD4635: 由阿斯利康开发的一种 A2A 受体拮抗剂,用于与其他癌症治疗方法联合使用。
使依努帕地南盐酸盐与众不同的是它对 A2A 受体的高度选择性和在高腺苷浓度下保持强效的能力,而高腺苷浓度通常存在于肿瘤微环境中。 这种独特的特性增强了其与其他 A2A 受体拮抗剂相比的抗肿瘤活性 .
属性
CAS 编号 |
2411004-22-1 |
|---|---|
分子式 |
C25H27ClF2N8O4S2 |
分子量 |
641.1 g/mol |
IUPAC 名称 |
7-amino-10-[2-[4-[2,4-difluoro-5-[2-[(S)-methylsulfinyl]ethoxy]phenyl]piperazin-1-yl]ethyl]-4-(furan-2-yl)-12-thia-3,5,6,8,10-pentazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7-tetraen-11-one;hydrochloride |
InChI |
InChI=1S/C25H26F2N8O4S2.ClH/c1-41(37)12-11-39-19-14-17(15(26)13-16(19)27)33-7-4-32(5-8-33)6-9-34-22-20(40-25(34)36)23-29-21(18-3-2-10-38-18)31-35(23)24(28)30-22;/h2-3,10,13-14H,4-9,11-12H2,1H3,(H2,28,30);1H/t41-;/m0./s1 |
InChI 键 |
DDVRGKDOXQCEQN-YZNDQDBRSA-N |
手性 SMILES |
C[S@](=O)CCOC1=C(C=C(C(=C1)N2CCN(CC2)CCN3C4=C(C5=NC(=NN5C(=N4)N)C6=CC=CO6)SC3=O)F)F.Cl |
规范 SMILES |
CS(=O)CCOC1=C(C=C(C(=C1)N2CCN(CC2)CCN3C4=C(C5=NC(=NN5C(=N4)N)C6=CC=CO6)SC3=O)F)F.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



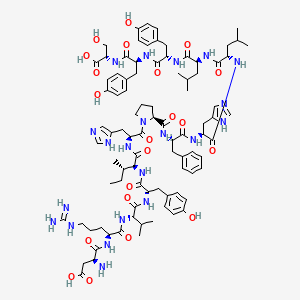
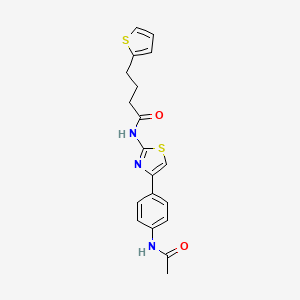
![1-[1,4-Bis(3-methylbutoxy)naphthalen-2-yl]-2-[3-(3-methylbutyl)benzimidazol-1-ium-1-yl]ethanone;bromide](/img/structure/B12373541.png)
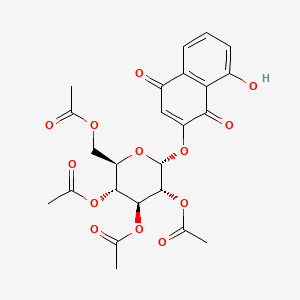
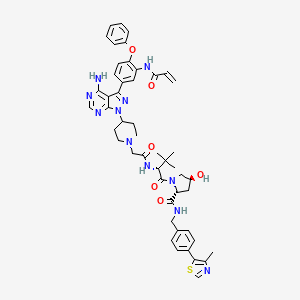
![3-[dimethyl-[3-[4-[(E,3E)-3-(3-methyl-1,3-benzoxazol-2-ylidene)prop-1-enyl]quinolin-1-ium-1-yl]propyl]azaniumyl]propyl-dimethyl-[3-[4-[(E,3E)-3-(3-methyl-1,3-benzoxazol-2-ylidene)prop-1-enyl]quinolin-1-ium-1-yl]propyl]azanium;tetraiodide](/img/structure/B12373567.png)

![3-hydroxy-N-[(E)-1H-indol-4-ylmethylideneamino]naphthalene-2-carboxamide](/img/structure/B12373583.png)


